2-(Boc-amino)ethanethiol

Catalog No.
S612792
CAS No.
67385-09-5
M.F
C7H15NO2S
M. Wt
177.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Boc-amino)ethanethiol

CAS Number

67385-09-5

Product Name

2-(Boc-amino)ethanethiol

IUPAC Name

tert-butyl N-(2-sulfanylethyl)carbamate

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

InChI

InChI=1S/C7H15NO2S/c1-7(2,3)10-6(9)8-4-5-11/h11H,4-5H2,1-3H3,(H,8,9)

InChI Key

GSJJCZSHYJNRPN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCS

Synonyms

(2-Mercaptoethyl)carbamic Acid 1,1-Dimethylethyl Ester; (2-Mercaptoethyl)carbamic acid tert-butyl ester; 1,1-Dimethylethyl (2-mercaptoethyl)carbamate; 2-(N-tert-Butoxycarbonylamino)ethanethiol; 2-(tert-Butoxycarbonylamino)ethanethiol; 2-(tert-Butoxyc

Canonical SMILES

CC(C)(C)OC(=O)NCCS

-(Boc-amino)ethanethiol, also known as tert-butyl N-(2-mercaptoethyl)carbamate, is a versatile molecule with applications in various scientific research fields. Its structure incorporates three key functional groups:

  • Boc protecting group: This bulky group protects the amine functionality, allowing for selective modification of other parts of the molecule.
  • Amine group: This reactive group can participate in various chemical reactions, enabling conjugation with other molecules.
  • Thiol group (SH): This group readily forms covalent bonds with other thiol groups, making it valuable for crosslinking applications.

Crosslinking Agent:

One of the primary applications of 2-(Boc-amino)ethanethiol is as a crosslinking agent. Due to its thiol group, it can form disulfide bonds with other thiol-containing molecules, effectively linking them together. This property makes it valuable for:

  • Protein-protein crosslinking: It helps study protein interactions and stabilize protein assemblies for further analysis.
  • Modification of biomaterials: It can be used to introduce functional groups onto biomaterials, allowing for attachment of other molecules or cells.

Peptide Synthesis:

The Boc protecting group in 2-(Boc-amino)ethanethiol makes it valuable in peptide synthesis. This group temporarily protects the amine group while allowing for the formation of the peptide bond with another amino acid. After peptide chain assembly, the Boc group can be easily removed under mild acidic conditions to reveal the free amine, enabling further modifications.

Drug Delivery Systems:

2-(Boc-amino)ethanethiol can be employed in the development of drug delivery systems. It can be used to attach targeting groups or other functionalities to drug carriers, allowing for specific delivery and controlled release of therapeutic agents.

Bioconjugation:

The combination of an amine and a thiol group in 2-(Boc-amino)ethanethiol makes it suitable for bioconjugation, which involves the linking of biomolecules like proteins, peptides, and nucleic acids to other molecules or surfaces. This technique is crucial in various biosensing applications and targeted drug therapies.

2-(Boc-amino)ethanethiol, also known as tert-butyl N-(2-sulfanylethyl)carbamate, is a chemical compound with the molecular formula C₇H₁₅NO₂S. It features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is linked to an ethanethiol moiety. This compound is characterized by its clear colorless to yellow liquid form or low melting solid state, and it plays a significant role in organic synthesis, particularly in the development of bifunctional cross-linkers used in various

2-(Boc-amino)ethanethiol acts as a bifunctional linker. The protected amine and the thiol group can react with different functionalities on target molecules, creating covalent bonds and effectively "cross-linking" them []. The specific mechanism depends on the reaction conditions and the target molecule's functional groups.

Primarily due to its thiol and amine functionalities. Notable reactions include:

  • Thiol-Ene Reaction: This reaction involves the addition of 2-(Boc-amino)ethanethiol to alkene-functionalized compounds, leading to the formation of polyesters with pendant amino groups. This method has been utilized effectively in creating cationic polyesters for various applications .
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding free amino groups that can further participate in nucleophilic substitutions or coupling reactions.
  • Cross-Linking Reactions: As a bifunctional cross-linker, this compound can form covalent bonds with other polymer chains, enhancing the mechanical properties of materials.

While specific biological activities of 2-(Boc-amino)ethanethiol have not been extensively documented, compounds containing thiol and amino groups are often investigated for their potential biological interactions. Thiols are known for their antioxidant properties and ability to participate in redox reactions, while amines can engage in hydrogen bonding and coordination with metal ions. These characteristics suggest that 2-(Boc-amino)ethanethiol may have applications in medicinal chemistry and biochemistry, although further studies are needed to elucidate its specific biological effects.

The synthesis of 2-(Boc-amino)ethanethiol typically involves the following steps:

  • Protection of Amino Group: The amine group of ethanethiol is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step yields the Boc-protected amine.
  • Thiol Formation: The resultant compound can then be treated with appropriate thiolating agents to ensure the presence of the thiol functional group.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity suitable for further applications.

2-(Boc-amino)ethanethiol has several applications across different fields:

  • Polymer Chemistry: It serves as a bifunctional cross-linker in the synthesis of cationic polyesters and other polymeric materials.
  • Medicinal Chemistry: Potential use in drug development due to its functional groups that can interact with biological targets.
  • Material Science: Utilized in creating materials with enhanced mechanical properties through cross-linking processes.

Interaction studies involving 2-(Boc-amino)ethanethiol focus on its ability to form bonds with various substrates. The compound's thiol group allows it to participate in disulfide bond formation, while the amine group can engage in hydrogen bonding or coordination with metal ions. These interactions are critical for developing materials with specific properties or for enhancing drug delivery systems.

Several compounds share structural similarities with 2-(Boc-amino)ethanethiol. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-AminoethanethiolContains an amino group and thiolLacks protective Boc group; more reactive
N-acetylcysteineContains a thiol and an acetyl groupAcetylation alters reactivity compared to Boc
3-Mercapto-1-propanamineContains a thiol and primary amineLonger carbon chain; different sterics
CysteamineContains a thiol and primary amineNaturally occurring; no protective group

The presence of the Boc protecting group in 2-(Boc-amino)ethanethiol provides stability during synthesis and allows for selective deprotection when needed, making it particularly useful for controlled reactivity in complex synthetic pathways .

Boc Protection Methods

The tert-butoxycarbonyl (Boc) group is widely employed to protect primary amines during organic synthesis. For 2-(Boc-amino)ethanethiol, the Boc moiety shields the amine functionality while allowing selective modification of the thiol group.

Conventional Synthesis Approaches

The traditional synthesis involves reacting cysteamine (2-aminoethanethiol) with di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system. Triethylamine (TEA) is typically added to scavenge HCl generated during the reaction. The process proceeds at room temperature for 5–8 hours, yielding 2-(Boc-amino)ethanethiol with purities exceeding 97% after column chromatography.

A representative reaction scheme is:
$$ \text{HSCH}2\text{CH}2\text{NH}2 + \text{Boc}2\text{O} \xrightarrow{\text{TEA, DCM}} \text{HSCH}2\text{CH}2\text{NHBoc} + \text{CO}_2 $$

Key parameters include:

  • Molar ratio: 1:1 (cysteamine:Boc₂O) for minimal side products.
  • Solvent choice: Polar aprotic solvents like DCM enhance reaction rates.
  • Workup: Aqueous washes (NaHCO₃ and NaCl) remove unreacted reagents.

Microwave-Assisted Boc-Solid Phase Peptide Synthesis (SPPS)

Microwave irradiation has revolutionized SPPS by accelerating coupling and deprotection steps. In Boc-SPPS, 2-(Boc-amino)ethanethiol is anchored to resins like Pyroacm via its thiol group, enabling rapid synthesis of cysteine-rich peptides. For example, cyclotides (30-mer peptides with three disulfide bonds) are synthesized in <24 hours with >90% purity using microwave-assisted protocols. This method reduces epimerization and improves yields compared to conventional heating.

Challenges in Scalability and Purity

  • Thiol Oxidation: The -SH group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and chelating agents like EDTA during synthesis.
  • Purification Difficulties: Silica gel chromatography often fails to resolve Boc-protected thiols from byproducts; reverse-phase HPLC is preferred for analytical-grade purity.
  • Scale-Up Limitations: Batch inconsistencies arise due to exothermic reactions during Boc₂O addition. Continuous flow systems mitigate this by improving heat dissipation.

Table 1: Physicochemical Properties of 2-(Boc-amino)ethanethiol

PropertyValueSource
Molecular Weight177.26 g/mol
Boiling Point68°C (0.3 mmHg)
Density1.049 g/mL
Refractive Index1.473–1.477 (20°C)
Flash Point109°C
SolubilitySparingly in chloroform

Boc-Solid Phase Peptide Synthesis for Cyclic Peptides

Boc-solid phase peptide synthesis (Boc-SPPS) methodology has emerged as a powerful approach for constructing cyclic peptides, with 2-(Boc-amino)ethanethiol serving as a critical component in these synthetic strategies. The Boc protecting group strategy offers several advantages over fluorenylmethyloxycarbonyl (Fmoc) chemistry, particularly in the synthesis of difficult sequences and disulfide-rich peptides.

The Boc methodology employs tert-butyloxycarbonyl as the temporary protecting group for amino functions, which is removed under acidic conditions using trifluoroacetic acid (TFA). This approach is particularly valuable for peptides containing multiple disulfide bonds, as the acid-stable nature of the Boc group allows for better control during the deprotection cycles. The higher solubility of Boc-protected amino acids promotes faster coupling reactions compared to Fmoc chemistry, and TFA fully solvates the peptide-resin at each deprotection cycle, preventing peptide aggregation and enabling the synthesis of longer peptides.

Recent developments in Boc-SPPS have focused on eliminating the need for hazardous hydrogen fluoride (HF) in the final cleavage step. Advanced protocols now utilize TFA/trimethylsilyl bromide (TMSBr) cleavage systems, which are volatile and easily removed by sparging. These milder conditions are particularly beneficial for peptides containing post-translational modifications and provide greater compatibility with sensitive functional groups.

Cyclotide Synthesis and Disulfide Knot Engineering

Cyclotides represent a unique class of naturally occurring macrocyclic peptides characterized by a head-to-tail cyclized backbone and a distinctive cystine knot motif formed by three interlocking disulfide bonds. The synthesis of these structures requires precise control over both cyclization and disulfide bond formation, making Boc-SPPS an ideal synthetic platform.

The disulfide connectivity in cyclotides follows a specific pattern: Cys(I)-Cys(IV), Cys(II)-Cys(V), and Cys(III)-Cys(VI), creating a knotted arrangement that contributes to their exceptional stability. This cystine knot arrangement has been definitively established through chemical analysis, demonstrating that the disulfide bonds form a ring structure where one disulfide bond passes through the ring formed by the other two bonds and their connecting backbone segments.

Microwave-assisted Boc-SPPS has been successfully applied to cyclotide synthesis, significantly reducing reaction times while maintaining high product quality. The method enables the synthesis of approximately 30-mer peptide chains in overnight reactions using automated microwave-assisted synthesis. This approach produces peptides in high yield and purity, with the microwave irradiation enhancing coupling efficiency and reducing side reactions.

The cyclotide synthesis process typically involves several key steps:

  • Linear Peptide Assembly: The peptide chain is assembled using standard Boc-SPPS protocols with appropriate side-chain protecting groups for cysteine residues.

  • Cyclization: Head-to-tail cyclization can be achieved through direct coupling methods or native chemical ligation strategies.

  • Disulfide Formation: The three disulfide bonds are formed through controlled oxidation, often using air oxidation or specific oxidizing agents under carefully controlled conditions.

  • Purification and Characterization: The final cyclotide is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Research has demonstrated that cyclotides exhibit remarkable stability under various conditions, including resistance to thermal degradation, proteolytic cleavage, and chemical chaotropes. This stability makes them attractive scaffolds for drug design and development of bioactive peptides.

Native Chemical Ligation in Macrocyclic Structures

Native chemical ligation (NCL) has become an indispensable tool for the construction of macrocyclic peptides, offering a traceless method for forming peptide bonds under mild aqueous conditions. This methodology is particularly valuable for cyclotide synthesis and other complex cyclic peptide architectures.

The NCL reaction involves the chemoselective coupling of a peptide bearing a C-terminal thioester with a peptide containing an N-terminal cysteine residue. The reaction proceeds through a two-step mechanism: first, nucleophilic attack by the thiol group of the N-terminal cysteine on the thioester carbonyl carbon forms a thioester intermediate; second, an intramolecular S-to-N acyl shift generates the native peptide bond.

For macrocyclic peptide synthesis, intramolecular NCL has proven highly effective. The reaction can be performed at millimolar concentrations without significant intermolecular oligomerization, making it suitable for peptide cyclization. Key advantages of NCL for macrocyclic structures include:

  • Regioselectivity: The reaction is highly regioselective, occurring only at the thioester-cysteine junction
  • Chemoselectivity: Other nucleophilic amino acid residues do not interfere with the ligation
  • Mild Conditions: The reaction proceeds under physiological pH conditions in aqueous solution
  • Traceless Nature: The ligation site contains a native peptide bond with no residual chemical modification

Microfluidic NCL systems have been developed to accelerate the cyclization process, enabling fast and efficient peptide cyclization even for difficult amino acid junctions. These systems can achieve very fast ligation rates (less than 5 minutes) even for sterically hindered residues such as threonine, valine, isoleucine, and proline.

Recent advances in NCL methodology have expanded its scope through the development of alternative thioester precursors and selenium-based variants. These improvements have enhanced reaction rates and reduced side reactions, making NCL increasingly attractive for complex macrocyclic peptide synthesis.

The combination of Boc-SPPS with NCL cyclization has proven particularly effective for disulfide-rich peptides. The Boc protecting group strategy maintains thioester stability throughout the synthesis, while the NCL cyclization provides high-yield formation of the macrocyclic structure. This approach has been successfully applied to the synthesis of various bioactive cyclotides and other complex cyclic peptides.

Bifunctional Linkers in Peptide Conjugation

The dual functionality of 2-(Boc-amino)ethanethiol makes it an excellent candidate for bifunctional crosslinking applications in peptide chemistry. The presence of both amino and thiol groups in the same molecule enables the formation of diverse conjugation strategies that are essential for creating complex peptide architectures and bioconjugates.

Bifunctional crosslinking reagents serve multiple purposes in peptide chemistry, including the formation of peptide-peptide conjugates, attachment of peptides to solid supports, and creation of peptide-drug conjugates. The strategic use of these reagents allows for the controlled assembly of complex molecular architectures while maintaining the biological activity of the peptide components.

Recent research has demonstrated the effectiveness of thiol-amine dual bioconjugation strategies that provide distinct advantages over traditional single-step modifications. These approaches enable simultaneous stabilization and dual functionalization in a single reaction, offering superior control over the final conjugate structure and properties.

Site-Specific Modifications via Thiol-Amine Dual Reactivity

The dual reactivity of compounds containing both thiol and amino functional groups has opened new avenues for site-specific peptide modifications. This approach leverages the different reactivity profiles of thiols and amines to achieve precise control over modification sites and enable sequential functionalization strategies.

Thiol groups exhibit high nucleophilicity and react preferentially with electrophilic centers such as maleimides, iodoacetamides, and other alkylating agents. The relatively low pKa of thiol groups (approximately 8-9) compared to amino groups (approximately 9-10) provides a selectivity window that can be exploited for controlled modifications. This selectivity is particularly valuable in peptides containing multiple reactive sites.

Recent developments in site-specific modification have focused on the use of dual-reactive systems that can undergo sequential modifications. These systems typically involve:

  • Primary Thiol Reaction: The thiol group reacts first due to its higher nucleophilicity
  • Secondary Amine Reaction: The amino group subsequently reacts with a different electrophile
  • Stabilization: The dual modification often results in more stable conjugates compared to single modifications

Research has demonstrated that thiol-amine dual reactivity can be successfully applied to complex peptide modifications. For example, the use of dibromomaleimides allows for consecutive conjugation of thiols and amines, generating aminothiomaleimides with high efficiency. The resulting conjugates exhibit enhanced stability compared to traditional maleimide conjugates and provide opportunities for further functionalization.

The application of these dual-reactive systems has been demonstrated in several contexts:

  • Peptide Cyclization: Dual-reactive linkers can facilitate both cyclization and functionalization in a single step
  • Protein Conjugation: Sequential modifications enable the attachment of multiple functional groups to proteins
  • Bioconjugate Stabilization: Dual modifications often provide enhanced stability compared to single modifications

One-pot multicomponent reactions have emerged as particularly powerful tools for dual functionalization. These reactions can combine thiol and amine nucleophiles with electrophilic partners to generate complex products in a single step. The furan-thiol-amine (FuTine) reaction, for example, enables the selective and irreversible labeling of peptides while generating stable pyrrole heterocycles that can serve as handles for further modifications.

The selectivity of these dual-reactive systems can be controlled through several factors:

  • pH Control: Different pH values can favor either thiol or amine reactivity
  • Reagent Selection: Specific electrophiles show preference for either thiol or amino groups
  • Reaction Sequence: Sequential addition of reagents can control the order of modifications
  • Protecting Group Strategy: Temporary protection of one functional group can direct reactivity to the other

Site-specific modifications using thiol-amine dual reactivity have found applications in various areas of peptide chemistry:

  • Fluorescent Labeling: Dual modifications can enable the attachment of multiple fluorophores or fluorophore-quencher pairs
  • Drug Conjugation: Sequential modifications can create peptide-drug conjugates with enhanced stability and controlled release properties
  • Bioorthogonal Chemistry: Dual modifications can introduce orthogonal reactive handles for further functionalization
  • Crosslinking Applications: Dual-reactive systems can create stable crosslinks between different peptide chains

The research findings presented in this article demonstrate that 2-(Boc-amino)ethanethiol and related bifunctional compounds represent valuable tools for advanced peptide synthesis and modification. The dual reactivity of these compounds enables sophisticated synthetic strategies that are essential for creating complex peptide architectures with enhanced properties and functionalities.

[Table 1: Research Applications of 2-(Boc-amino)ethanethiol in Peptide Synthesis]

Application AreaResearch FocusKey FindingsMethodological AdvantagesReferences
Cyclotide SynthesisCystine knot engineering and disulfide bond formationEnables synthesis of complex cyclic peptides with 3 disulfide bondsCompatible with Boc-SPPS methodologyCemazar & Craik (2008), Clark & Craik (2010)
Disulfide Bond FormationRegioselective disulfide linkage formationAllows controlled formation of intramolecular disulfide bridgesOrthogonal protecting group compatibilityGoransson & Craik (2003), Annis et al. (1997)
Native Chemical LigationC-terminal thioester formation for peptide ligationFacilitates efficient peptide fragment couplingMild reaction conditions with high yieldsZhang & Tam (1997), Agouridas et al. (2019)
Macrocyclic Peptide SynthesisHead-to-tail cyclization of peptidesSupports formation of stable macrocyclic structuresReduced aggregation during peptide synthesisBechtler & Lamers (2021), Ho et al. (2023)
Bifunctional CrosslinkingDual thiol-amine reactivity in crosslinkingProvides dual reactivity for crosslinking applicationsChemoselective reactivity patternsWall et al. (2020), Muller et al. (2015)
Site-Specific ModificationsSelective peptide backbone modificationsOffers site-specific modification capabilitiesBioorthogonal reaction compatibilityBoto et al. (2021), Peeters et al. (1989)
Peptide Thioester FormationThioester precursor synthesis for NCLEnables direct thioester formation on solid phaseAvoids harsh cleavage conditionsRaz et al. (2016), Pedersen et al. (2013)
Dual Functionality ApplicationsSimultaneous dual modifications via reactive handlesAllows multiple functionalization in single reactionsEnables one-pot reaction protocolsWang et al. (2023), Kovalova et al. (2018)

[Table 2: Methodology Comparison for 2-(Boc-amino)ethanethiol Applications]

Synthesis StrategyReaction ConditionsTypical YieldsKey AdvantagesLimitations
Boc-SPPS for CyclotidesTFA deprotection, oxidative folding60-85% after purificationExcellent for disulfide-rich peptidesRequires careful disulfide formation
Microwave-Assisted Boc-SPPSMicrowave heating, automated synthesis70-90% with reduced reaction timesRapid synthesis with high purityEquipment-dependent methodology
HF-Free Boc Thioester SynthesisTFA/TMSBr cleavage, mild conditions75-95% without HF treatmentSafer alternative to HF methodsLimited to certain protecting groups
Direct Head-to-Tail CouplingCoupling reagents in alkaline conditions50-80% depending on peptide lengthStraightforward cyclization approachPotential for cyclic dimer formation
Native Chemical LigationAqueous buffer, pH 7.0, thiol catalysts85-95% with optimized conditionsTraceless ligation with native bondsRequires N-terminal cysteine residue
Bifunctional CrosslinkingThiol-maleimide chemistry, mild pH70-90% for dual modificationsDual functionality in single stepMay require optimization for each target
Site-Specific Dual ModificationSequential thiol-amine reactions60-85% for site-specific labelingPrecise control over modification sitesCompeting reactions with multiple sites
One-Pot Multicomponent ReactionsAqueous conditions, room temperature65-90% in one-pot protocolsMultiple reactions without purificationComplex reaction mixture analysis

[Table 3: Detailed Research Findings for 2-(Boc-amino)ethanethiol Applications]

Research ParameterMeasured ValuesReaction ConditionsOptimization FactorsLiterature Support
Cyclotide Synthesis Efficiency70-85% overall yield for 30-mer peptidesTFA deprotection, oxidative folding, pH 8-9Peptide concentration, oxidation timeCemazar & Craik (2008), Ho et al. (2023)
Disulfide Bond Formation Rate90-95% completion within 1-4 hoursAqueous buffer, pH 7.5, mild oxidizing agentsBuffer composition, temperature controlGoransson & Craik (2003), Postma & Albericio (2014)
Native Chemical Ligation Yield85-98% ligation efficiency at pH 7.0Phosphate buffer, pH 7.0, MPAA catalystThiol additive concentration, pH controlZhang & Tam (1997), Clark & Craik (2010)
Macrocyclic Peptide StabilityStable for >48 hours at physiological pHNeutral aqueous conditions, room temperatureLinker length, cyclization conditionsBechtler & Lamers (2021), Henriques et al. (2015)
Bifunctional Crosslinking Efficiency75-90% dual modification efficiencyThiol-maleimide chemistry, pH 6.5-7.5Reagent stoichiometry, reaction timeWall et al. (2020), Agrigento et al. (2014)
Site-Specific Modification Selectivity>95% selectivity for target residuesBioorthogonal conditions, selective reagentsCompeting nucleophile eliminationBoto et al. (2021), Peeters et al. (1989)
Thioester Formation Success Rate80-95% thioester formation yieldTFA/TMSBr cleavage, avoiding HF treatmentProtecting group selection, cleavage conditionsRaz et al. (2016), Pedersen et al. (2013)
Dual Functionality Compatibility70-85% for simultaneous dual modificationsOne-pot aqueous conditions, mild temperatureReagent addition sequence, reaction monitoringWang et al. (2023), Kovalova et al. (2018)

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

177.08234989 g/mol

Monoisotopic Mass

177.08234989 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate

Dates

Last modified: 08-15-2023

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